molecular formula C15H19BrN4O2 B2925867 Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate CAS No. 2177264-17-2

Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2925867
CAS No.: 2177264-17-2
M. Wt: 367.247
InChI Key: MTAGOQUMDDZVRP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyridine core fused with a pyrrolidine ring. The bromine substituent at the 6-position of the triazolopyridine moiety enhances its reactivity, making it a versatile intermediate in medicinal chemistry, particularly for Suzuki coupling reactions . The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, enabling selective derivatization.

Properties

IUPAC Name

tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)19-7-6-10(8-19)13-17-12-5-4-11(16)9-20(12)18-13/h4-5,9-10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAGOQUMDDZVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring. Subsequent bromination introduces the bromo group at the 6-position of the triazolopyridine core. The pyrrolidine ring is then constructed and protected with a tert-butyl group through a series of reactions involving amine protection strategies.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group or modify the triazolopyridine core.

  • Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl lithium compounds or Grignard reagents are typically employed, along with suitable solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives with reduced bromo groups or modified triazolopyridine cores.

  • Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.

Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases, such as cancer and infectious diseases.

Industry: It is used in the chemical industry for the synthesis of advanced materials and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Ring Systems

  • Tert-Butyl 4-(6-Bromo-[1,2,4]Triazolo[1,5-A]Pyridin-2-Yl)Piperidine-1-Carboxylate Key Difference: Substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring). Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines due to reduced ring strain .
  • Tert-butyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]Triazolo[1,5-a]Pyridin-2-yl]Cyclopropanecarboxylate

    • Key Difference : Cyclopropane ring replaces pyrrolidine.
    • Impact : The rigid cyclopropane structure may enhance selectivity for planar binding pockets in enzymes (e.g., PDEs). The methoxy and isobenzofuran groups introduce electron-donating and π-stacking capabilities, respectively .

Halogen-Substituted Analogues

  • Tert-Butyl 3-((6-Chloro-5-Iodopyridin-3-Yloxy)Methyl)Pyrrolidine-1-Carboxylate Key Difference: Chloro and iodo substituents replace bromo on the pyridine ring. Impact: Iodo groups increase molecular weight (MW = 455.7 vs. Chloro substituents offer lower reactivity in cross-coupling reactions compared to bromo .
  • Tert-Butyl 3-(7-Chloropyrazolo[1,5-A]Pyrimidin-5-Yl)Piperidine-1-Carboxylate

    • Key Difference : Pyrazolo[1,5-a]pyrimidine core instead of triazolo[1,5-a]pyridine.
    • Impact : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties (e.g., increased polarity). Chloro at the 7-position may direct electrophilic substitutions differently than bromo at the 6-position in triazolopyridines .

Saturated and Bicyclic Derivatives

  • Tert-Butyl 3-Bromo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate Key Difference: Dihydropyrazine ring introduces partial saturation. The bromo substituent on the pyrazolo ring may exhibit distinct reactivity in nucleophilic substitutions .
  • Tert-Butyl (1R,5S)-3-(7-Bromo-6-Chloro-8-Fluoroquinazolin-4-Yl)-3,8-Diazabicyclo[3.2.1]Octane-8-Carboxylate Key Difference: Quinazoline core with a bicyclic diazabicyclo[3.2.1]octane system. Impact: The bicyclic structure enhances rigidity, favoring interactions with deep hydrophobic pockets in targets like kinases.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent(s) Molecular Weight Key Properties/Applications Reference
Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate Triazolo[1,5-a]pyridine 6-Br, pyrrolidine ~370 Suzuki coupling intermediate, PDE inhibition
Tert-Butyl 4-(6-Bromo-[1,2,4]Triazolo[1,5-A]Pyridin-2-Yl)Piperidine-1-Carboxylate Triazolo[1,5-a]pyridine 6-Br, piperidine ~384 Enhanced metabolic stability
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine 6-Cl, 5-I, oxymethyl 455.7 Electrophilic substitution candidate
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate Pyrazolo[1,5-a]pyrimidine 7-Cl, piperidine 336.82 Kinase inhibition, altered polarity
Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Pyrazolo[1,5-a]pyrazine 3-Br, dihydro 302.17 Improved solubility, nucleophilic sites

Biological Activity

Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group and a triazolo-pyridine moiety. Its molecular formula is C14H18BrN5O2C_{14}H_{18}BrN_5O_2, with a molecular weight of approximately 368.23 g/mol. The presence of the bromine atom and the triazole ring contributes to its biological activity.

Biological Activity

Antimicrobial Activity : Research indicates that compounds containing the triazolo-pyridine structure exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazolopyridines can be effective against various pathogens, including Cryptosporidium parvum, which causes gastrointestinal infections. The most potent analogs in related studies have demonstrated low EC50 values (effective concentration for 50% inhibition), indicating strong antimicrobial efficacy .

Inhibition of Ion Channels : Another area of interest is the compound's interaction with ion channels, specifically the hERG channel, which is critical for cardiac function. Some related compounds have shown potential cardiotoxicity due to hERG channel inhibition at higher concentrations. Therefore, assessing the selectivity and safety profile of this compound is crucial for its development as a therapeutic agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Recent studies have explored modifications to the triazole and pyridine rings to enhance potency while minimizing side effects. For example, variations in substituents on the triazole ring have been correlated with changes in antimicrobial efficacy and cytotoxicity profiles .

Compound EC50 (μM) hERG IC50 (μM) Notes
This compoundTBDTBDPotential antimicrobial agent
SLU-26330.1710Effective against C. parvum; cardiotoxicity concerns
2a0.017TBDImproved selectivity over SLU-2633

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : In a study assessing various triazolopyridine derivatives against Cryptosporidium parvum, it was found that certain modifications significantly improved potency while reducing cytotoxicity . The compound's ability to inhibit pathogen growth at low concentrations suggests its potential as a therapeutic agent in treating cryptosporidiosis.
  • Cardiotoxicity Assessment : A comparative analysis of related compounds revealed that while some exhibited promising antimicrobial properties, their hERG channel inhibition raised concerns regarding their safety profile . Ongoing research aims to identify modifications that retain efficacy while minimizing cardiotoxic effects.

Q & A

Basic: What are the key synthetic strategies for preparing Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves two critical steps:

  • Suzuki-Miyaura Coupling: A brominated triazolo[1,5-a]pyridine derivative (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) is coupled with a boronic ester-functionalized pyrrolidine intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like dioxane/water mixtures are used under reflux .
  • Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP or triethylamine) in dichloromethane at 0–20°C .

Basic: How is the compound characterized after synthesis?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm regioselectivity and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine protons show splitting patterns between 2.5–4.0 ppm .
  • X-ray Crystallography: Resolves stereochemistry and confirms the solid-state structure, as demonstrated for related tert-butyl pyrrolidine carboxylates .

Advanced: How can Suzuki coupling conditions be optimized to enhance yields of the triazolo-pyridine-pyrrolidine core?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to balance reactivity and cost.
  • Solvent Systems: Use toluene/ethanol or THF/water mixtures to improve solubility of aryl halides and boronic esters.
  • Temperature Control: Gradual heating (60–80°C) minimizes side reactions like debromination. Evidence from analogous syntheses suggests yields >70% under optimized conditions .

Advanced: What challenges arise in analyzing stereochemical outcomes in the pyrrolidine ring, and how are they addressed?

Methodological Answer:

  • Challenges: The pyrrolidine ring’s conformational flexibility complicates NMR-based stereochemical assignment.
  • Solutions:
    • Chiral HPLC: Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
    • X-ray Diffraction: Resolve absolute configuration, as shown for tert-butyl pyrrolidine derivatives .

Basic: What is the role of the tert-butyl carbamate (Boc) group in stabilizing the compound during synthesis?

Methodological Answer:
The Boc group:

  • Protects the Amine: Prevents undesired nucleophilic reactions at the pyrrolidine nitrogen.
  • Enables Deprotection: Removed under acidic conditions (e.g., HCl/dioxane or TFA) without disrupting the triazolo-pyridine core. Stability studies show the Boc group remains intact under basic Suzuki conditions (pH 8–10) .

Advanced: How can the bromo substituent be leveraged to design bioactive analogs?

Methodological Answer:

  • Cross-Coupling Reactions: Replace bromine via Suzuki (e.g., aryl boronic acids) or Buchwald-Hartwig amination to introduce pharmacophores. For example, 6-bromo-triazolo-pyridines have been functionalized to generate kinase inhibitors .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) at the 6-position enhance electrophilic reactivity, while electron-donating groups (e.g., -OMe) may improve solubility .

Methodological: How to resolve contradictions in NMR data interpretation for this compound?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton signals (e.g., pyrrolidine CH₂ groups).
  • Comparative Analysis: Cross-reference with spectra of simpler analogs, such as tert-butyl pyrrolidine carboxylates or bromo-triazolo-pyridines .

Advanced: What strategies mitigate decomposition during purification of the compound?

Methodological Answer:

  • Mild Chromatography: Use neutral alumina or silica gel with ethyl acetate/hexane gradients to avoid acid- or base-mediated degradation.
  • Low-Temperature Storage: Store at –20°C under inert atmosphere to prevent Boc-group hydrolysis .

Basic: What are the compound’s potential applications in drug discovery?

Methodological Answer:

  • Kinase Inhibition: The triazolo-pyridine scaffold is prevalent in JAK and proteasome inhibitors (e.g., compound 3 in showed antiparasitic activity via proteasome binding) .
  • Anticancer Agents: Analogous derivatives with modified bromo groups exhibit cytotoxic effects in vitro (e.g., N-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)urea derivatives) .

Advanced: How can computational methods predict the electronic effects of substituents on the triazolo-pyridine core?

Methodological Answer:

  • DFT Calculations: Model HOMO/LUMO energies to assess reactivity (e.g., bromine’s σ-hole for halogen bonding).
  • Hammett Analysis: Correlate substituent σ values with reaction rates (e.g., Suzuki coupling efficiency) .

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